molecular formula C4H10ClNO2 B1400557 (3S,4S)-Pyrrolidine-3,4-diol hydrochloride CAS No. 276862-76-1

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

Cat. No. B1400557
CAS RN: 276862-76-1
M. Wt: 139.58 g/mol
InChI Key: VADWFRGDDJHKNB-MMALYQPHSA-N
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Description

“(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The (3S,4S) prefix indicates the stereochemistry of the molecule, which is determined by the Cahn-Ingold-Prelog rules .


Synthesis Analysis

The synthesis of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” or similar compounds often involves complex organic reactions . For instance, the synthesis of a related compound, “(3R,4R)-rel-N,4-Dimethyl-1- (phenylmethyl)-3-piperidinamine Dihydrochloride”, involves the use of L-threonine, a main compound of the hexapeptide scaffold of Echinocandin B (ECB), a key precursor compound of the antifungal drug Anidulafungin .


Molecular Structure Analysis

The molecular structure of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods such as X-ray diffraction analysis . The (3S,4S) prefix in the name of the compound indicates the absolute configuration of the molecule, which can be determined using the R/S system of nomenclature .


Chemical Reactions Analysis

The chemical reactions involving “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be complex and are often influenced by factors such as temperature and the presence of other compounds . The compound, being a pyrrolidine, may undergo reactions typical of this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” can be determined using various methods. For instance, a related compound, “(3S,4S)-3,4-difluoropyrrolidine hydrochloride”, has a molecular formula of C4H8ClF2N and an average mass of 143.563 Da .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

“( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” serves as a chiral building block in the synthesis of bioactive molecules. Its stereochemistry is particularly valuable in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities .

Material Science: Advanced Polymer Synthesis

This compound can be used in the synthesis of polymers with specific optical properties. The chirality of “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can induce a chiral environment in the polymer matrix, leading to potential applications in optoelectronics and photonics .

Catalysis: Asymmetric Synthesis

In catalysis, “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can act as a ligand or a chiral auxiliary, facilitating asymmetric synthesis. This allows for the production of chiral compounds with high enantiomeric excess, which is essential in creating drugs and agrochemicals .

Analytical Chemistry: Chiral Resolution Agents

The compound’s chiral centers make it an excellent candidate for use as a chiral resolution agent in chromatography. It can help in separating enantiomers of racemic mixtures, which is a critical step in the quality control of pharmaceuticals .

Neuroscience Research: Neurotransmitter Analogs

Research in neuroscience can benefit from “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” as it can be modified to mimic the structure of neurotransmitters. This allows for the study of neurotransmitter functions and the development of drugs targeting neurological disorders .

Antimicrobial Agents: Development of New Antibiotics

The structural complexity and chirality of “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” make it a valuable scaffold for the development of new antimicrobial agents. It can be used to create compounds that are effective against resistant strains of bacteria.

Agricultural Chemistry: Pesticide and Herbicide Development

In agricultural chemistry, “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” can be utilized to develop novel pesticides and herbicides. Its chiral centers can lead to the creation of more selective and environmentally friendly agrochemicals .

Flavor and Fragrance Industry: Synthesis of Chiral Flavor Compounds

Lastly, the food industry can use “( (3S,4S)-Pyrrolidine-3,4-diol ) hydrochloride” to synthesize chiral flavor compounds. The chirality of these molecules is often responsible for the distinct taste and aroma of food products .

Safety And Hazards

The safety and hazards associated with the handling and use of “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” should be determined based on its Material Safety Data Sheet (MSDS) . It’s important to note that all safety precautions should be followed when handling this compound .

Future Directions

The development of next-generation compounds related to “(3S,4S)-Pyrrolidine-3,4-diol hydrochloride” remains a topic of significant interest and necessity . These compounds have proven to be highly successful chemotherapeutic agents in the treatment of a wide variety of cancers .

properties

IUPAC Name

(3S,4S)-pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFRGDDJHKNB-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-Pyrrolidine-3,4-diol hydrochloride

CAS RN

276862-76-1
Record name (3S,4S)-pyrrolidine-3,4-diol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-Pyrrolidine-3,4-diol hydrochloride
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